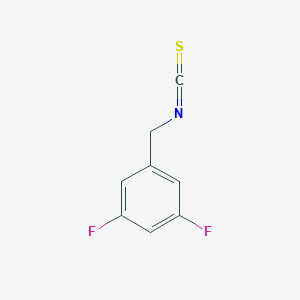

3,5-Difluorobenzyl isothiocyanate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5F2NS |

|---|---|

Molecular Weight |

185.20 g/mol |

IUPAC Name |

1,3-difluoro-5-(isothiocyanatomethyl)benzene |

InChI |

InChI=1S/C8H5F2NS/c9-7-1-6(4-11-5-12)2-8(10)3-7/h1-3H,4H2 |

InChI Key |

SGIOZSSTJZSGAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CN=C=S |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Difluorobenzyl Isothiocyanate and Its Analogues

Classical and Established Synthetic Routes to Isothiocyanates

Traditional methods for the synthesis of isothiocyanates have been well-established for decades and are still widely used due to their reliability and effectiveness. These routes typically involve the reaction of a primary amine with a thiocarbonyl transfer reagent.

Thiophosgene-Mediated Transformations from Amines

The reaction of a primary amine with thiophosgene (B130339) (CSCl₂) is a long-standing and generally efficient method for the synthesis of isothiocyanates. cbijournal.com The reaction proceeds via a thiocarbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the desired isothiocyanate. cbijournal.com The use of an amine salt is often preferred to minimize the formation of symmetrical thiourea (B124793) by-products, which can occur if the newly formed isothiocyanate reacts with the free amine starting material. cbijournal.com However, for weakly basic amines, such as some aromatic amines, the free base is often used. cbijournal.com

While this method is effective, the high toxicity of thiophosgene necessitates careful handling and has driven the development of alternative reagents.

Table 1: Thiophosgene-Mediated Synthesis of Benzyl (B1604629) Isothiocyanate Analogues

| Starting Amine | Reagent | Solvent | Product | Yield | Reference |

| Benzylamine | Thiophosgene | Not Specified | Benzyl isothiocyanate | Not Specified | chemicalbook.com |

Specific yield data for the synthesis of 3,5-difluorobenzyl isothiocyanate using thiophosgene was not found in the reviewed literature, but the general method is applicable.

Carbon Disulfide-Based Reactions with Amine Precursors

A widely used and less hazardous alternative to thiophosgene involves the use of carbon disulfide (CS₂). In this two-step, one-pot approach, the primary amine is first reacted with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt in situ. This intermediate is then treated with a desulfurizing agent to induce the elimination of a sulfur-containing species, yielding the isothiocyanate.

A variety of desulfurizing agents can be employed, including ethyl chloroformate, di-tert-butyl dicarbonate (B1257347) (Boc₂O), and 2,4,6-trichloro-1,3,5-triazine (TCT). cbijournal.comchemicalbook.combeilstein-journals.org The choice of base and solvent system can be crucial for the successful formation of the dithiocarbamate salt, especially for electron-deficient amines. beilstein-journals.org For instance, a study demonstrated the synthesis of various alkyl and aryl isothiocyanates in excellent yields under aqueous conditions using potassium carbonate as the base and TCT as the desulfurizing agent. beilstein-journals.orggoogle.com This method was shown to be effective for benzylamine, affording benzyl isothiocyanate in 99% yield. beilstein-journals.org Another report describes the synthesis of fluorinated aryl isothiocyanates in good yields using ethyl chloroformate as the desulfurizing agent. cbijournal.com

Table 2: Carbon Disulfide-Based Synthesis of Benzyl Isothiocyanate Analogues

| Starting Amine | Base | Desulfurizing Agent | Solvent | Product | Yield | Reference |

| Benzylamine | Triton-B | - | DMSO | Benzyl isothiocyanate | 80-99% | chemicalbook.com |

| Benzylamine | K₂CO₃ | TCT | Water/CH₂Cl₂ | Benzyl isothiocyanate | 99% | beilstein-journals.org |

| Fluorophenyl amines | Et₃N | Ethyl Chloroformate | Not Specified | Fluorophenyl isothiocyanates | 40-89% | cbijournal.com |

Specific experimental data for the synthesis of this compound using this method was not explicitly found, but the successful synthesis of other fluorinated and benzyl analogues suggests its applicability.

Tosyl Chloride-Mediated Decomposition of In Situ Generated Dithiocarbamate Salts

A facile and efficient protocol for the synthesis of isothiocyanates involves the use of tosyl chloride (TsCl) to mediate the decomposition of in situ generated dithiocarbamate salts. nih.govorganic-chemistry.org This method is attractive due to its mild reaction conditions, short reaction times (often under 30 minutes), and the use of a readily available and less toxic reagent compared to thiophosgene. nih.govorganic-chemistry.org

The reaction proceeds by treating the primary amine with carbon disulfide and a base, such as triethylamine, to form the dithiocarbamate salt. Subsequent addition of tosyl chloride leads to the formation of a labile thiotosyl ester, which rapidly decomposes to the corresponding isothiocyanate. nih.gov This method has been successfully applied to a wide range of alkyl and aryl amines, affording the products in good to excellent yields. nih.govorganic-chemistry.orgsigmaaldrich.com

Table 3: Tosyl Chloride-Mediated Synthesis of Isothiocyanates

| Substrate Type | Reaction Time | Purification | Yield Range | Reference |

| Alkyl and Aryl Amines | < 30 minutes | Column Chromatography | 34-97% | nih.gov |

While this method is described as general, specific examples for the synthesis of this compound were not found in the surveyed literature.

Advanced and Emerging Synthetic Strategies for Isothiocyanates

In recent years, the development of more sustainable and efficient synthetic methods has led to the emergence of novel strategies for isothiocyanate synthesis, including photocatalytic and electrochemical approaches. chemrxiv.orgrsc.org These methods often offer milder reaction conditions and avoid the use of hazardous reagents.

Photocatalyzed Synthetic Approaches

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions using visible light as a renewable energy source. While still an emerging area for isothiocyanate synthesis, photocatalytic methods offer a promising green alternative to traditional approaches.

General photocatalytic strategies for C-N bond formation could potentially be adapted for the synthesis of isothiocyanates from suitable precursors. However, specific examples detailing the direct photocatalytic synthesis of this compound or its close analogues are not yet prevalent in the scientific literature.

Electrochemical Synthesis Methods

Electrochemical synthesis provides another green and efficient avenue for chemical transformations, often avoiding the need for stoichiometric chemical oxidants or reductants. The application of electrochemistry to the synthesis of isothiocyanates is a developing field.

General electrochemical methods for the formation of C-N bonds exist, but as with photocatalysis, specific and detailed protocols for the electrochemical synthesis of this compound are not widely reported in the current literature. The development of such methods would represent a significant advancement in the sustainable production of this important class of compounds.

Utilization of Thiocarbonyl Fluoride (B91410) in Isothiocyanate Synthesis

The reaction of primary amines with thiocarbonyl fluoride (CSF2) presents a direct route to isothiocyanates. nih.gov Thiocarbonyl fluoride can be generated in situ from various sources, avoiding the need to handle the toxic gas directly. One method involves the reaction of difluorocarbene with elemental sulfur. nih.govrsc.org The difluorocarbene itself can be produced from precursors like Ruppert's reagent (TMSCF3). rsc.orgnih.govorganic-chemistry.org This approach allows for the conversion of a wide range of primary amines, including bulky and electron-deficient anilines, into their corresponding isothiocyanates under mild conditions. nih.govrsc.org

Another strategy for generating thiocarbonyl fluoride involves the decomposition of reagents like AgSCF3 in the presence of a fluoride source such as potassium bromide (KBr). rsc.orgnih.govorganic-chemistry.org This system has proven effective for the synthesis of isothiocyanates and is particularly suitable for late-stage functionalization of complex molecules. rsc.org The reaction proceeds at room temperature and accommodates a broad substrate scope. rsc.orgnih.gov

The general mechanism involves the reaction of the primary amine with the in situ-generated thiocarbonyl fluoride to yield the desired isothiocyanate. nih.govrsc.org These methods are advantageous as they often utilize readily available starting materials and proceed under mild reaction conditions. nih.govnih.govorganic-chemistry.org

One-Pot Synthetic Protocols for Enhanced Efficiency

One-pot syntheses of isothiocyanates from primary amines offer significant advantages in terms of operational simplicity, reduced waste, and improved efficiency. nih.govrsc.org A widely used one-pot method involves the reaction of a primary amine with carbon disulfide (CS2) in the presence of a base to form a dithiocarbamate salt in situ. beilstein-journals.orgnih.gov This intermediate is then treated with a desulfurylation agent to yield the isothiocyanate. beilstein-journals.orgnih.gov

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT) has been identified as an effective desulfurylation reagent for this transformation. beilstein-journals.orgnih.gov The reaction is typically carried out in a biphasic system, such as dichloromethane (B109758) and water, and has been shown to be applicable to a broad range of alkyl and aryl amines, including those with electron-withdrawing groups. nih.govbeilstein-journals.orgnih.gov The choice of solvent is crucial for the successful formation of the dithiocarbamate salt, especially for less reactive, electron-deficient amines. nih.govbeilstein-journals.orgnih.gov This method is also scalable, making it suitable for larger-scale production. beilstein-journals.orgnih.gov

Precursor Synthesis and Derivatization for this compound

The synthesis of this compound relies on the availability of key precursors, primarily 3,5-difluorobenzylamine (B151417) and related fluorinated benzyl halides. The derivatization of the target isothiocyanate into other functional groups, such as thiosemicarbazides, is also an important aspect of its chemistry.

Synthesis of 3,5-Difluorobenzylamine as a Key Intermediate

3,5-Difluorobenzylamine is a crucial building block for the synthesis of this compound. ontosight.aichemimpex.com This primary amine can be synthesized through several established routes. One common method is the reduction of 3,5-difluorobenzonitrile. ontosight.ai Another approach involves the amination of 3,5-difluorobenzyl chloride. ontosight.ai These synthetic pathways often require specific catalysts and reaction conditions to achieve high yields and purity. ontosight.ai The presence of two fluorine atoms on the benzene (B151609) ring influences the reactivity of the benzylamine. ontosight.aichemimpex.com

| Starting Material | Reaction | Product | Reference |

| 3,5-Difluorobenzonitrile | Reduction | 3,5-Difluorobenzylamine | ontosight.ai |

| 3,5-Difluorobenzyl chloride | Amination | 3,5-Difluorobenzylamine | ontosight.ai |

Approaches to Fluorinated Benzyl Halides as Potential Precursors

Fluorinated benzyl halides are versatile precursors for a variety of fluorinated compounds, including 3,5-difluorobenzylamine. The synthesis of these halides can be achieved through several methods. Halogen exchange fluorination, a classic SN2 reaction, is commonly used to convert primary and secondary alkyl halides, including benzylic halides, into their corresponding fluorides using a metal fluoride source. rsc.org

More recent advancements include direct C-H fluorination of benzylic C-H bonds. organic-chemistry.org This can be accomplished using visible-light-activated diarylketone catalysts in the presence of a fluorine radical donor. organic-chemistry.org Another approach utilizes a copper-catalyzed C-H fluorination with N-fluorobenzenesulfonimide (NFSI). organic-chemistry.org Metal-free methods have also been developed, employing an N-oxyl radical to abstract a hydrogen atom, followed by trapping of the resulting carbon radical with a fluorinating agent like Selectfluor. organic-chemistry.org

The synthesis of various fluorinated benzyl bromides has been reported, which can then be used in subsequent reactions, such as the Williamson ether synthesis, to create other fluorinated compounds. wiserpub.com

| Method | Reagents | Substrate | Reference |

| Halogen Exchange | Metal Fluoride | Alkyl Halides | rsc.org |

| Visible-Light Catalysis | Diarylketone, Fluorine Donor | Benzylic C-H | organic-chemistry.org |

| Copper Catalysis | Cu Catalyst, NFSI | Benzylic C-H | organic-chemistry.org |

| Metal-Free C-H Fluorination | N-oxyl radical, Selectfluor | Aromatic/Aliphatic C-H | organic-chemistry.org |

Formation of Thiosemicarbazide (B42300) Derivatives from Isothiocyanates

Isothiocyanates, including this compound, are valuable precursors for the synthesis of thiosemicarbazide derivatives. mdpi.comnih.govajchem-b.comajchem-b.com These derivatives are generally prepared through the addition reaction of a carboxylic acid hydrazide to an isothiocyanate. mdpi.comajchem-b.comnih.gov This reaction is typically carried out in a suitable solvent, such as boiling ethanol, and provides a straightforward route to a wide array of thiosemicarbazide structures. mdpi.comnih.gov

The resulting thiosemicarbazide scaffold contains multiple hydrogen bonding sites and can be further modified to explore its chemical and biological potential. ajchem-b.comnih.gov The synthesis of various 1,4-disubstituted thiosemicarbazides has been reported, starting from different isothiocyanates and hydrazides. nih.gov

| Reactant 1 | Reactant 2 | Product | Reference |

| Carboxylic Acid Hydrazide | Isothiocyanate | Thiosemicarbazide | mdpi.comnih.govajchem-b.comnih.gov |

Chemical Reactivity and Mechanistic Investigations of 3,5 Difluorobenzyl Isothiocyanate

Nucleophilic Addition Reactions of the Isothiocyanate Group

The core reactivity of the isothiocyanate group is defined by the electrophilic nature of its central carbon atom. This allows for nucleophilic addition reactions, which are fundamental to the synthesis of a variety of important chemical structures.

Reactions with Amines to Yield Substituted Thioureas

The reaction of isothiocyanates with primary or secondary amines is a well-established and efficient method for the synthesis of N,N'-disubstituted or trisubstituted thioureas. nih.govorganic-chemistry.org This reaction proceeds via a nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group. The resulting zwitterionic intermediate rapidly undergoes a proton transfer to yield the stable thiourea (B124793) product.

This transformation is generally high-yielding and can be carried out under mild conditions, often at room temperature. chemrxiv.org A variety of solvents can be employed, and in some cases, the reaction can be performed under solvent-free mechanochemical conditions. nih.gov For 3,5-Difluorobenzyl isothiocyanate, the reaction with an amine (R¹R²NH) would produce a thiourea derivative with the 3,5-difluorobenzyl moiety attached to one nitrogen atom and the R¹ and R² groups on the other.

General Reaction Scheme:

F₂C₆H₃CH₂NCS + R¹R²NH → F₂C₆H₃CH₂NHC(=S)NR¹R²

The table below illustrates potential thiourea products from the reaction of this compound with various amines.

| Amine Reactant | Resulting Thiourea Product Name |

| Aniline | 1-(3,5-Difluorobenzyl)-3-phenylthiourea |

| Cyclohexylamine | 1-Cyclohexyl-3-(3,5-difluorobenzyl)thiourea |

| Diethylamine | 1-(3,5-Difluorobenzyl)-3,3-diethylthiourea |

| 4-Methoxyaniline | 1-(3,5-Difluorobenzyl)-3-(4-methoxyphenyl)thiourea |

Reactions with Hydrazines for Thiosemicarbazide (B42300) Formation

Analogous to the reaction with amines, isothiocyanates readily react with hydrazines or hydrazides to form thiosemicarbazides. nih.gov This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine (B178648) derivative onto the isothiocyanate carbon. The resulting adduct is a thiosemicarbazide, a key structural motif in various biologically active molecules and a versatile precursor for the synthesis of heterocyclic compounds. nih.gov

The reaction of this compound with hydrazine hydrate (B1144303) would yield 4-(3,5-difluorobenzyl)thiosemicarbazide. Substituted hydrazines can also be used to generate a diverse library of thiosemicarbazide derivatives. The general procedure often involves stirring the reactants in a suitable solvent, such as ethanol, sometimes with gentle heating to ensure completion. nih.gov

General Reaction Scheme:

F₂C₆H₃CH₂NCS + RNHNH₂ → F₂C₆H₃CH₂NHC(=S)NHNHR

Below is a table of representative thiosemicarbazides that can be synthesized from this compound.

| Hydrazine Reactant | Resulting Thiosemicarbazide Product Name |

| Hydrazine Hydrate | 4-(3,5-Difluorobenzyl)thiosemicarbazide |

| Phenylhydrazine | 4-(3,5-Difluorobenzyl)-1-phenylthiosemicarbazide |

| Isonicotinic acid hydrazide | N'-(3,5-difluorobenzylcarbamothioyl)isonicotinohydrazide |

| Acetic hydrazide | 2-(3,5-Difluorobenzylcarbamothioyl)acetohydrazide |

Interactions with Other Classes of Nucleophiles

The electrophilic carbon of the isothiocyanate group in this compound is also reactive towards other classes of nucleophiles, including alcohols, thiols, and carbanions.

Reaction with Alcohols: In the presence of a strong base or catalyst, alcohols can add to isothiocyanates to form thiocarbamates (or thionourethanes). This reaction is generally less facile than with amines and often requires more forcing conditions.

Reaction with Thiols: Thiols are effective nucleophiles for isothiocyanates, reacting to form dithiocarbamates. This reaction is typically efficient and proceeds under basic conditions.

Reaction with Carbanions: Stabilized carbanions, such as those derived from active methylene (B1212753) compounds (e.g., malonates, β-ketoesters), can also add to the isothiocyanate group, providing a route to more complex, functionalized structures.

These reactions expand the synthetic utility of this compound beyond the more common reactions with nitrogen nucleophiles.

Cycloaddition Chemistry and Heterocyclic Ring Formation

The -N=C=S linkage in this compound can participate in cycloaddition reactions, acting as a two-atom component in the construction of various heterocyclic rings. This reactivity is crucial for the synthesis of many important heterocyclic systems.

Synthesis of 1,3,4-Thiadiazole Derivatives

A primary route to 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide precursors. nih.govorganic-chemistry.org As established in section 3.1.2, this compound can be readily converted into 4-substituted thiosemicarbazides. These intermediates can then undergo acid-catalyzed cyclodehydration to yield 2-amino-5-substituted-1,3,4-thiadiazoles. encyclopedia.pub

For instance, the reaction of 4-(3,5-difluorobenzyl)thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent like polyphosphate ester (PPE) or phosphorus oxychloride would first lead to an N-acylthiosemicarbazide intermediate, which then cyclizes to the corresponding 1,3,4-thiadiazole. encyclopedia.pub This two-step sequence, starting from the isothiocyanate, is a powerful strategy for building this important heterocyclic core. nih.gov

General Synthetic Pathway:

F₂C₆H₃CH₂NCS + H₂NNHC(=O)R → F₂C₆H₃CH₂NHC(=S)NHNHC(=O)R (Thiosemicarbazide formation)

F₂C₆H₃CH₂NHC(=S)NHNHC(=O)R + Acid/Dehydrating Agent → 2-(3,5-Difluorobenzylamino)-5-R-1,3,4-thiadiazole (Cyclization)

| Carboxylic Acid (R-COOH) | Resulting 1,3,4-Thiadiazole Derivative |

| Acetic Acid | N-(3,5-Difluorobenzyl)-5-methyl-1,3,4-thiadiazol-2-amine |

| Benzoic Acid | N-(3,5-Difluorobenzyl)-5-phenyl-1,3,4-thiadiazol-2-amine |

| 4-Chlorobenzoic Acid | N-(3,5-Difluorobenzyl)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine |

Formation of Other Diverse Heterocyclic Systems

The reactivity of isothiocyanates extends to the synthesis of a wide array of other heterocyclic systems through various cycloaddition and cyclization pathways. uc.ptyoutube.com

[3+2] Cycloadditions: The C=S bond of the isothiocyanate can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrile oxides, azides, or nitrones. youtube.comyoutube.comnih.gov These reactions provide direct access to five-membered heterocyclic rings containing sulfur and nitrogen atoms, such as thiazoles or thiadiazoles, depending on the nature of the 1,3-dipole.

[4+2] Cycloadditions (Diels-Alder Reactions): Isothiocyanates can also participate as dienophiles in Diels-Alder reactions, particularly when activated by an adjacent electron-withdrawing group, though this is less common for benzyl (B1604629) isothiocyanates.

Intramolecular Cyclizations: If the benzyl portion of the molecule contains a suitably positioned nucleophile, intramolecular cyclization onto the isothiocyanate group can occur, leading to the formation of fused heterocyclic systems.

This diverse reactivity profile makes this compound a valuable building block for combinatorial chemistry and the targeted synthesis of novel heterocyclic compounds.

Elucidation of Reaction Mechanisms

The reactivity of this compound is centered around the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This functional group readily undergoes attack by various nucleophiles, leading to the formation of a diverse range of derivatives. The reaction mechanisms are influenced by the nature of the attacking nucleophile and the electronic properties of the isothiocyanate.

Detailed Mechanistic Pathways of Key Transformations Involving this compound

The primary and most studied transformations of benzyl isothiocyanates involve their reaction with nucleophiles, particularly amines and thiols, to form thioureas and dithiocarbamates, respectively.

Formation of Thioureas from Primary and Secondary Amines:

The reaction of this compound with primary or secondary amines is a cornerstone of its chemical reactivity, yielding substituted thiourea derivatives. nih.gov This transformation follows a well-established nucleophilic addition mechanism. researchgate.net

The general mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. This is the rate-determining step of the reaction.

Intermediate Formation: This attack results in the formation of a zwitterionic tetrahedral intermediate.

Proton Transfer: A rapid proton transfer from the nitrogen atom to the sulfur atom occurs, leading to the final, stable thiourea product.

Reaction with Thiols:

Analogous to the reaction with amines, this compound can react with thiols (mercaptans) to form dithiocarbamate (B8719985) derivatives. The mechanism is similar, involving the nucleophilic attack of the sulfur atom of the thiol on the isothiocyanate carbon.

General Synthesis of Isothiocyanates:

While not a reaction of this compound, understanding its synthesis provides insight into its reactivity. A common method for synthesizing isothiocyanates is from the corresponding primary amine (3,5-difluorobenzylamine). This process typically involves the in-situ formation of a dithiocarbamate salt by reacting the amine with carbon disulfide in the presence of a base. nih.govrsc.org This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate. rsc.orgorganic-chemistry.org

Influence of Fluorine Substituents on Reaction Kinetics and Selectivity

The two fluorine atoms at the meta positions of the benzyl ring are strongly electron-withdrawing due to their high electronegativity. This electronic effect has a significant impact on the reactivity of the isothiocyanate functional group.

Influence on Reaction Kinetics:

The electron-withdrawing nature of the fluorine atoms via the inductive effect (-I effect) is expected to increase the electrophilicity of the isothiocyanate carbon atom. By pulling electron density away from the benzene (B151609) ring and, subsequently, from the benzylic carbon and the attached isothiocyanate group, the central carbon of the N=C=S moiety becomes more electron-deficient and therefore more susceptible to nucleophilic attack.

This enhanced electrophilicity should lead to an increase in the reaction rate with nucleophiles compared to the non-fluorinated benzyl isothiocyanate. The activation energy for the nucleophilic addition step would be lowered, accelerating the formation of the tetrahedral intermediate.

Influence on Selectivity:

In reactions where multiple nucleophilic sites are present in a reactant, or when competing reaction pathways exist, the fluorine substituents could influence selectivity. For instance, in reactions with molecules containing both amine and thiol groups, the increased electrophilicity of the isothiocyanate carbon might alter the chemoselectivity. However, without specific experimental data, these effects remain theoretical.

The steric effect of the fluorine atoms at the meta-positions is generally considered to be minimal and is unlikely to significantly hinder the approach of nucleophiles to the reactive isothiocyanate group.

Computational and Theoretical Studies of 3,5 Difluorobenzyl Isothiocyanate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3,5-Difluorobenzyl isothiocyanate, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Conformational analysis would further explore the different spatial orientations of the molecule, particularly the rotation around the C-C and C-N bonds connecting the benzyl (B1604629) and isothiocyanate moieties. It is expected that the molecule would exhibit a preferred conformation that minimizes steric hindrance and optimizes electronic interactions. The presence of the two fluorine atoms on the benzene (B151609) ring is not expected to introduce significant steric bulk that would lead to unusual conformations.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-F | ~1.35 Å |

| C=N | ~1.22 Å | |

| N=C | ~1.21 Å | |

| C=S | ~1.56 Å | |

| Bond Angle | C-N-C | ~140-150° |

| N-C-S | ~175-180° | |

| Note: These are estimated values based on general chemical knowledge and data from similar compounds. Actual values would require specific DFT calculations. |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO), Energy Gaps, and Related Descriptors

The electronic structure of a molecule is key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govosti.gov A smaller energy gap suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies and Related Descriptors for this compound

| Descriptor | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Energy Gap | 4.5 to 6.5 |

| Note: These values are hypothetical and serve to illustrate the expected output of a DFT calculation. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. acs.org It is a valuable tool for predicting how a molecule will interact with other charged species. The map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

In the MEP map of this compound, the most negative potential would be expected around the sulfur and nitrogen atoms of the isothiocyanate group, as well as the fluorine atoms, indicating these as likely sites for electrophilic interaction. acs.org The carbon atom of the isothiocyanate group would exhibit a region of positive potential, marking it as the primary site for nucleophilic attack. The hydrogen atoms of the benzyl group would also show positive potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified as stabilization energies. nih.gov

Molecular Dynamics and Simulation Studies

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations can model the behavior of a molecule over time, often in the presence of a solvent or a biological macromolecule.

Predictive Modeling of Molecular Interactions

MD simulations could be employed to predict how this compound interacts with its environment. For instance, a simulation in a water box would reveal its solvation properties and the nature of its hydrogen bonding interactions. More complex simulations could model its interaction with a biological target, such as an enzyme. These simulations would track the trajectory of the molecule, identifying key intermolecular interactions, binding modes, and the conformational changes that occur upon binding. Such studies are crucial for understanding the mechanisms of action of bioactive compounds. Although no specific MD studies on this compound are currently available, the general methodology has been applied to other isothiocyanates to understand their behavior in biological systems. mdpi.com

Computational Approaches to Mechanistic Elucidation

Theoretical Studies on Reaction Pathways and Transition States

Quantifying the Stereoelectronic Effects of Fluorine on Reactivity

There is no available literature that provides a quantitative analysis of the stereoelectronic influence of the two fluorine atoms on the reactivity of the isothiocyanate functional group in this compound.

Applications in Advanced Organic Synthesis As a Building Block

Role in the Synthesis of Complex Bioactive Compounds

The unique structural features of 3,5-difluorobenzyl isothiocyanate make it an important intermediate in the creation of complex molecules with potential biological activity.

In medicinal chemistry, the introduction of fluorine atoms into drug candidates is a common strategy to enhance their pharmacological profiles. tcichemicals.com The 3,5-difluorobenzyl moiety is specifically employed for this purpose. The isothiocyanate group itself is a key functional group in various bioactive compounds known for their antimicrobial, anti-inflammatory, and anticancer properties. rsc.org The combination of these features in this compound allows medicinal chemists to synthesize novel compounds where the difluorinated ring can interact with biological targets and improve metabolic resistance, while the isothiocyanate group provides a reactive site for further molecular elaboration.

As a synthetic intermediate, this compound serves as a linchpin for assembling complex molecular structures. The isothiocyanate group is a valuable platform for a variety of chemical transformations, making it a focus for chemists in developing new synthetic methods. rsc.org Its ability to connect different molecular fragments through the formation of stable thiourea (B124793) or other linkages is fundamental to its role. This allows for the modular construction of new chemical entities where the 3,5-difluorobenzyl unit is a pre-installed, property-enhancing component.

A significant application of this compound is in the development of dual-target inhibitors for cancer therapy, specifically targeting Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylases (HDACs). nih.govnih.gov In a notable study, researchers designed and synthesized a series of hybrid compounds intended to inhibit both ALK and HDACs simultaneously. nih.gov Within this series, a compound incorporating a 3,5-difluorophenyl group was synthesized to evaluate the impact of this substitution on inhibitory activity. nih.gov

The study revealed that replacing a standard phenyl ring with a 3,5-difluorophenyl group had a discernible effect on the compound's potency. While the resulting compound (3d) showed a decrease in ALK inhibition compared to its non-fluorinated phenyl counterpart (3a), its HDAC inhibition remained largely unaffected. nih.gov This finding demonstrates that functional groups at this specific position have a more significant impact on ALK inhibition than on HDAC inhibition. nih.gov

| Compound | R¹ Group | ALK IC₅₀ (nM) | HDAC1 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) |

|---|---|---|---|---|

| 3a | Phenyl | Data not specified | Data not specified | Data not specified |

| 3d | 3,5-Difluorophenyl | Lower activity than 3a | No significant difference from 3a | No significant difference from 3a |

| 3e | n-Propyl | Loss of potency | No significant difference from 3a | No significant difference from 3a |

Contributions to Fluorine-Containing Organic Chemistry

The incorporation of fluorine into organic molecules is a major focus of modern chemical research due to the unique properties it imparts. tcichemicals.com this compound is a key player in this field, providing a ready-made source of a difluorinated aromatic moiety for the synthesis of more complex fluorinated molecules.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are cornerstones of pharmaceutical and agrochemical science. The reactivity of the isothiocyanate group in this compound makes it an excellent starting material for building fluorinated heterocyclic systems. By reacting it with molecules containing appropriately positioned nucleophiles, chemists can trigger cyclization reactions that result in the formation of various sulfur- and nitrogen-containing rings, with the 3,5-difluorobenzyl group already embedded in the final structure.

A key transformation of isothiocyanates is their conversion into N-trifluoromethyl (N-CF₃) amines. nih.gov This is achieved through a desulfurization-fluorination process. nih.gov For example, isothiocyanates can be treated with reagents like silver(I) fluoride (B91410) (AgF), which facilitates the replacement of the sulfur atom with fluorine atoms to generate the trifluoromethylamine group. nih.govnih.gov Applying this methodology to this compound provides a direct pathway to 3,5-difluorobenzyl-N-trifluoromethylamine, a compound class that is of high interest in medicinal chemistry due to the enhanced stability and unique properties conferred by the N-CF₃ group. nih.gov This conversion highlights the role of this compound as a versatile precursor for creating diverse types of fluorinated organic compounds. nih.gov

Enabling the Creation of Isothiocyanate-Derived Compound Libraries

The utility of this compound as a foundational element in combinatorial chemistry lies in the predictable and efficient reactivity of the isothiocyanate functional group. This group readily undergoes addition reactions with a diverse range of nucleophiles, leading to the formation of a wide variety of derivatives. This reactivity is the cornerstone for the construction of extensive compound libraries, where structural diversity is systematically introduced by varying the nucleophilic reaction partner.

Strategies for Structural Diversity through Isothiocyanate Transformations

The generation of structural diversity from this compound hinges on the exploitation of the electrophilic carbon atom of the -N=C=S group. A multitude of synthetic strategies can be employed to transform this functional group into a variety of different molecular scaffolds. These transformations are generally high-yielding and proceed under mild conditions, making them amenable to high-throughput synthesis formats often employed in the generation of compound libraries.

One of the most fundamental and widely used transformations is the reaction with primary and secondary amines to form N,N'-disubstituted thiourea derivatives. ijacskros.comorganic-chemistry.org This reaction is typically straightforward and efficient, providing a reliable method for introducing a wide range of substituents into the final molecule, depending on the choice of the amine. The resulting thiourea scaffold is a common motif in many biologically active compounds.

Beyond simple thiourea formation, the isothiocyanate group of this compound can participate in cycloaddition reactions and reactions with bifunctional nucleophiles to construct various heterocyclic systems. For instance, reaction with α-amino ketones or α-amino esters can lead to the formation of thiazolidinone or thiazolidinone-like structures. Similarly, reactions with hydrazines or hydrazides can yield thiosemicarbazides, which can be further cyclized to form triazoles or thiadiazoles. These heterocyclic cores are prevalent in numerous pharmaceuticals and agrochemicals.

The following table summarizes some of the key transformations of isothiocyanates that can be applied to this compound for the generation of compound libraries.

| Nucleophile/Reagent Class | Resulting Scaffold | Significance |

| Primary/Secondary Amines | Thioureas | Prevalent in bioactive molecules, straightforward synthesis. ijacskros.comorganic-chemistry.org |

| Hydrazines/Hydrazides | Thiosemicarbazides | Precursors to triazoles and thiadiazoles. |

| α-Amino Acids/Esters | Thiohydantoins | Important heterocyclic scaffolds in medicinal chemistry. |

| α-Haloketones | 2-Aminothiazoles | Core structure in many biologically active compounds. |

| Azides | Tetrazoles | Bioisosteric replacements for carboxylic acids. |

The strategic selection of reaction partners and conditions allows for the systematic exploration of chemical space around the 3,5-difluorobenzyl core, leading to the creation of focused or diverse compound libraries for screening and drug discovery efforts.

Biochemical Interactions and Molecular Mechanisms Preclinical / in Vitro Focus

Modulation of Intracellular Signaling Pathways

Detailed research specifically investigating the modulation of key signaling pathways by 3,5-Difluorobenzyl isothiocyanate is not currently present in published studies. However, the activity of structurally related isothiocyanates, such as Benzyl (B1604629) isothiocyanate (BITC), provides a general context for the potential, yet unconfirmed, actions of its difluorinated counterpart.

Interactions with the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) Pathway

There are no specific studies detailing the interaction between this compound and the Nrf2/Keap1 pathway. In general, many isothiocyanates are recognized as potent activators of the Nrf2 pathway, a primary regulator of cellular defense against oxidative and electrophilic stress. mdpi.comnih.gov This activation typically occurs through the modification of cysteine residues on Keap1, which leads to the release and nuclear translocation of Nrf2, thereby inducing the expression of antioxidant and detoxification enzymes. mdpi.com For instance, BITC has been shown to modulate the Nrf2/HO-1 signaling pathway in models of gastric injury. nih.gov However, without direct experimental evidence, it remains unconfirmed if this compound acts similarly.

Effects on the Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) Pathway

Specific data on the effects of this compound on the NF-κB pathway are absent from the scientific literature. The NF-κB pathway is a critical mediator of inflammation, and its inhibition is a key mechanism for the anti-inflammatory effects of many bioactive compounds. nih.gov Studies on other ITCs, including BITC, have demonstrated the ability to suppress NF-κB activation. nih.govnih.govnih.gov This suggests a potential area for future research for this compound, but as of now, no specific findings have been reported.

Influence on Signal Transducer and Activator of Transcription (STAT) Pathways

Direct research on how this compound influences STAT pathways, which are crucial for regulating cell growth, differentiation, and apoptosis, has not been identified. nih.gov The related compound BITC has been found to inhibit the phosphorylation of STAT3, a key protein in this pathway. nih.gov This highlights a plausible but untested mechanism for the 3,5-difluoro variant.

Modulation of Mitogen-Activated Protein Kinase (MAPK) and p53 Signaling

There is no available research specifically examining the modulation of MAPK and p53 signaling by this compound. The MAPK and p53 pathways are fundamental to the regulation of cell cycle and apoptosis. peerj.com Other isothiocyanates, like Phenethyl isothiocyanate (PEITC) and BITC, have been shown to activate MAPK pathways and potentiate p53 signaling. peerj.comnih.gov For example, BITC can increase the phosphorylation of p53 in breast cancer cells. nih.gov The relevance of these findings to this compound is speculative without dedicated studies.

Molecular-Level Interactions with Biological Targets

Enzyme Modulation and Inhibition Mechanisms

Specific enzyme modulation and inhibition mechanisms for this compound have not been characterized in the available literature. The defining feature of isothiocyanates is the reactive -N=C=S group, which can form covalent bonds with nucleophilic groups on proteins, such as the sulfhydryl groups of cysteine residues. mdpi.com This reactivity is the basis for their ability to modulate the function of various enzymes and transcription factors. nih.gov While this general mechanism is understood, the specific enzyme targets of this compound and the kinetics of these interactions remain an area for future scientific exploration.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of isothiocyanates, including 3,5-Difluorobenzyl isothiocyanate, is a mature field, yet there remains significant room for innovation, particularly in the realm of sustainability and efficiency.

Traditional methods for synthesizing isothiocyanates often involve the use of carbon disulfide (CS2), a toxic and flammable reagent, and chlorinated solvents. rsc.org Future research will prioritize the development of greener alternatives. One promising avenue is the use of aqueous media for the reaction, which has been shown to be effective for the synthesis of certain alkyl isothiocyanates. mdpi.com

Another key area of development is the use of safer desulfurization agents. Persulfate salts, for instance, are considered green oxidative reagents because they are stable, inexpensive, and easy to handle. nih.gov Research into solid-supported reagents, such as Claycop (clay-supported copper nitrate), also presents an opportunity to simplify purification and reduce waste. rsc.orgnih.gov Methodologies that avoid the use of CS2 altogether, perhaps by using thiocarbonyl transfer reagents generated in situ, represent a significant goal for sustainable synthesis. rsc.org

Table 1: Comparison of Desulfurization Reagents in Isothiocyanate Synthesis

| Reagent/Method | Advantages | Considerations | Reference |

|---|---|---|---|

| Carbon Disulfide (CS2) with various reagents | Widely applicable to primary amines. | CS2 is toxic and flammable; often requires harsh reagents. | rsc.orgorganic-chemistry.org |

| Sodium Persulfate | Green reagent (stable, inexpensive), can be used in water. | Yields may vary for certain substrates in one-pot methods. | nih.gov |

| Hydrogen Peroxide | Green, high yields, broad scope. | Considered one of the best options for non-chiral synthesis. | nih.gov |

| Tosyl Chloride | Mediates in situ decomposition of dithiocarbamate (B8719985) salts, good yields. | A facile one-pot protocol. | organic-chemistry.org |

The formation of the isothiocyanate C-N bond is the crucial step in the synthesis. While many methods rely on the decomposition of a dithiocarbamate intermediate formed from a primary amine and CS2, catalytic approaches are gaining traction. rsc.orgnih.gov Copper-catalyzed isothiocyanation reactions have been developed that can proceed without the need for strong organophosphine reagents. rsc.org These methods can involve the in-situ generation of reactive intermediates like thiocarbonyl fluoride (B91410) from sources such as the Langlois reagent. rsc.org

Furthermore, photocatalyzed and electrochemical syntheses are emerging as powerful, mild, and efficient alternatives. organic-chemistry.org These techniques can activate substrates under ambient conditions, often with high functional group tolerance and without the need for harsh chemical reagents, representing a significant leap forward in synthetic efficiency and safety. organic-chemistry.org Future work will likely focus on expanding the substrate scope of these catalytic systems and applying them to complex molecules like this compound.

Advanced Computational Modeling and Data-Driven Discovery

Computational chemistry provides powerful tools to predict the properties of molecules like this compound, accelerating research and guiding experimental design.

In silico methods can be used to build robust models that correlate a compound's structure with its chemical reactivity and biological effects. For example, studies on other isothiocyanates have successfully used computational approaches to evaluate chemical-physical profiles and predict biological activity, such as the capacity to release hydrogen sulfide (B99878) (H₂S), a molecule with significant cardioprotective effects. nih.gov

For this compound, predictive modeling could be employed to estimate its lipophilicity, metabolic stability, and potential for binding to various biological targets. By comparing its predicted properties to a library of known active and inactive compounds, researchers can prioritize it for specific biological assays, saving time and resources. This data-driven approach is essential for modern drug discovery.

Table 2: Example of Predicted Physicochemical Properties for Isothiocyanate Compounds This table is illustrative, based on data available for related compounds, and shows the types of parameters that could be calculated for this compound.

| Property | Predicted Value | Significance | Reference |

|---|---|---|---|

| Molecular Formula | C8H5F2NS | Defines the elemental composition. | N/A |

| Molecular Weight | 185.19 g/mol | Influences diffusion and transport properties. | N/A |

| XlogP (predicted) | ~3.0 - 3.5 | An estimate of lipophilicity, affecting membrane permeability. | uni.lu |

Beyond predicting static properties, advanced computational methods can simulate dynamic processes. Future research could involve mapping the entire reaction landscape for the synthesis of this compound, identifying transition states and potential byproducts to optimize reaction conditions.

Furthermore, multiscale simulations can model the interaction of this compound with complex biological systems. This could range from docking studies that predict its binding mode within an enzyme's active site to molecular dynamics simulations that reveal how it influences protein conformation and function over time. Such detailed computational insights are invaluable for understanding its mechanism of action and for designing second-generation analogs with improved therapeutic profiles.

Exploration of New Biological Applications and Therapeutic Opportunities

Isothiocyanates as a class are known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.gov The unique difluoro-substitution pattern of this compound makes it a compelling candidate for investigation in several emerging therapeutic areas.

A particularly novel area of research is the role of isothiocyanates as hydrogen sulfide (H₂S) donors. nih.gov H₂S is an endogenous signaling molecule recognized for its protective effects in the cardiovascular system, particularly against ischemia-reperfusion injury. nih.gov Research has shown that certain isothiocyanates can release H₂S, triggering a "pharmacological pre-conditioning" effect. nih.gov A systematic screening of this compound for its H₂S-releasing capacity could uncover potential applications in treating ischemic heart disease.

Given the well-documented antimicrobial properties of other isothiocyanates against a range of human pathogens, evaluating this compound against clinically relevant bacterial and fungal strains is a logical next step. nih.gov Its fluorine atoms may enhance its potency or alter its spectrum of activity. Similarly, its potential as an anticancer agent, a hallmark of many natural and synthetic isothiocyanates, warrants thorough investigation across various cancer cell lines.

Identification of Novel Molecular Targets for Therapeutic Intervention

While research has extensively documented the anticancer effects of the parent compound, benzyl (B1604629) isothiocyanate (BITC), the specific molecular targets of its difluorinated analog, this compound, remain an active area of investigation. The introduction of fluorine atoms can significantly alter the electronic properties and metabolic stability of the molecule, potentially leading to interactions with a distinct set of cellular targets.

Future research should prioritize the elucidation of these unique targets to better understand the compound's full therapeutic potential. Drawing parallels from the known mechanisms of BITC, several promising areas for investigation emerge. BITC is known to modulate various signaling pathways critical for cancer cell survival and proliferation. nih.gov For instance, it has been shown to inhibit deubiquitinating enzymes (DUBs) such as USP9x and UCH37, which are implicated in tumorigenesis. nih.gov The inhibition of these enzymes by BITC leads to increased ubiquitination and subsequent degradation of oncoproteins like Mcl-1 and Bcr-Abl. nih.gov It is plausible that this compound also targets these or other DUBs with altered potency or selectivity.

Furthermore, isothiocyanates are known to modulate key signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and signal transducer and activator of transcription (STAT) pathways. nih.govtum.de These pathways are central to cellular stress responses, inflammation, and immunity, and their dysregulation is a hallmark of cancer. Investigating how the difluoro substitution on the benzyl ring affects the interaction of the isothiocyanate moiety with the cysteine residues of key proteins in these pathways, such as Keap1 and IKK, will be crucial.

Epigenetic modifications are another fertile ground for discovering novel targets. BITC has been shown to modulate histone acetylation and methylation in malignant melanoma cells by altering the expression of histone acetyltransferases, deacetylases, and methyltransferases. northumbria.ac.uk The electron-withdrawing nature of the fluorine atoms in this compound could enhance its interaction with the enzymatic machinery responsible for these epigenetic marks, leading to a more potent or selective epigenetic-modulating activity.

Finally, the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent DNA damage is a well-established mechanism for BITC. phcog.com Future studies should explore whether the difluorinated analog exhibits enhanced pro-oxidant activity or a differential impact on mitochondrial function, potentially uncovering novel components of the apoptotic machinery as therapeutic targets.

Rational Design and Synthesis of Advanced Bioactive Compounds

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. sci-hub.se The 3,5-difluoro substitution pattern on the benzyl ring of the isothiocyanate offers a unique scaffold for the rational design of advanced bioactive compounds with improved therapeutic profiles.

Structure-activity relationship (SAR) studies will be instrumental in guiding the design of new analogs. By systematically modifying the substitution pattern on the aromatic ring and exploring different linkers between the ring and the isothiocyanate group, researchers can optimize the compound's activity against specific molecular targets. For example, the synthesis and evaluation of a library of halogenated benzyl isothiocyanates could reveal important trends in how the position and nature of the halogen affect anticancer potency.

Furthermore, the development of hybrid molecules that combine the this compound pharmacophore with other known anticancer agents could lead to synergistic effects. This approach could involve linking the isothiocyanate to a molecule that targets a different signaling pathway, potentially overcoming drug resistance mechanisms.

The synthesis of these advanced compounds will require innovative synthetic methodologies. Recent advancements in the synthesis of isothiocyanates provide a toolbox for creating diverse and complex derivatives. mdpi.com These methods can be adapted to incorporate the 3,5-difluorobenzyl moiety into a wide range of molecular scaffolds, facilitating the rapid generation of compound libraries for biological screening.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,5-difluorobenzyl isothiocyanate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound can be achieved via:

-

Replacement Reactions : Reacting 3,5-difluorobenzylamine with thiophosgene or carbon disulfide under controlled pH and temperature .

-

Electrochemical Methods : Utilizing amines and carbon disulfide in an electrochemical cell to avoid toxic reagents, achieving yields >75% under ambient conditions .

-

Industrial Protocols : Multi-step purification (e.g., crystallization, vacuum distillation) to ensure >95% purity, as described for structurally similar isothiocyanates .

- Key Variables : Temperature (0–25°C), solvent polarity (e.g., DMF vs. acetonitrile), and stoichiometric ratios (amine:thiocarbonyl reagent = 1:1.2) critically impact side-product formation .

Method Yield (%) Purity (%) Key Conditions Replacement Reaction 68–82 90–95 0°C, pH 8–9, 12 h Electrochemical Synthesis 75–88 85–90 Ambient, 1.5 V, 6 h

Q. How is this compound characterized spectroscopically, and what are the critical markers for confirming its structure?

- Analytical Workflow :

- NMR : Distinct NMR signals at δ −110 to −115 ppm (meta-F) and δ −120 to −125 ppm (para-F) .

- FT-IR : Strong absorption at 2050–2100 cm (N=C=S stretching) and 1150–1200 cm (C-F bending) .

- Mass Spectrometry : Molecular ion peak at m/z 215 [M+H] and fragmentation pattern matching fluorinated benzyl derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic additions, and how do fluorination patterns influence its electronic properties?

- Reactivity Profile :

- The electron-withdrawing fluorine atoms enhance electrophilicity at the isothiocyanate group, accelerating reactions with amines/thiols (e.g., second-order rate constants = 0.15–0.30 Ms in DMSO) .

- DFT calculations show reduced HOMO-LUMO gap (Δ = 4.2 eV) compared to non-fluorinated analogs (Δ = 5.1 eV), favoring charge-transfer interactions .

Q. How can researchers resolve contradictions in reported biological activities of this compound, particularly in anticancer studies?

- Data Discrepancy Analysis :

- Variable Potency : IC values range from 2.5 μM (leukemia cells) to >50 μM (solid tumors), attributed to differences in cell membrane permeability and thioredoxin reductase expression levels .

- Structural Modifications : Derivatives with 3,5-difluorobenzyl groups show 10-fold higher ClpP protease activation than parent compounds, as validated in ELTE laboratory studies .

- Validation Strategies :

- Cross-laboratory reproducibility assays (e.g., NCI-60 panel screening).

- Metabolomic profiling to identify off-target interactions .

Q. What advanced computational methods are employed to predict the binding modes of this compound with biological targets?

- In Silico Approaches :

- Molecular Docking : AutoDock Vina simulations reveal preferential binding to cysteine residues in kinase domains (e.g., EGFR, ΔG = −9.2 kcal/mol) .

- MD Simulations : Free-energy perturbation (FEP) calculations quantify fluorine’s role in stabilizing π-stacking interactions (e.g., with Phe506 in HSP90) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.